Methyl cinnamate (CAS: 1754-62-7) is a fundamental α,β-unsaturated ester widely procured as a fragrance ingredient, a UV filter precursor, and a versatile synthetic building block. As a stable, low-melting solid (mp 34–38 °C), it offers distinct physical and chemical advantages over liquid analogs like ethyl cinnamate and acidic baselines like cinnamic acid. Its procurement value lies in its high reactivity in transesterification, its precise chemoselectivity in catalytic hydrogenations, and its excellent solubility profile in non-polar organic workflows [1].
Substituting methyl cinnamate with ethyl cinnamate or cinnamic acid often leads to process failures or altered product profiles. Ethyl cinnamate is a liquid at room temperature, which alters handling protocols and, critically, exhibits divergent chemoselectivity during catalytic reduction, often over-reducing to the alcohol rather than stopping at the saturated ester [1]. Conversely, substituting with free cinnamic acid introduces an acidic proton that can deactivate sensitive transition-metal catalysts, requires harsher conditions for direct esterification, and suffers from poor solubility in non-polar organic solvents.
In base-metal catalyzed hydrogenations, methyl cinnamate demonstrates superior chemoselectivity for alkene reduction compared to its ethyl counterpart. Under Cobalt-catalyzed hydrogenation conditions, methyl cinnamate selectively reduces to the saturated ester (methyl 3-phenylpropanoate) as the major product. In direct contrast, ethyl cinnamate undergoes severe over-reduction under identical conditions, converting almost entirely to 3-phenylpropanol [1].
| Evidence Dimension | Hydrogenation product distribution |
| Target Compound Data | Methyl cinnamate yields methyl 3-phenylpropanoate (saturated ester) as the major product. |
| Comparator Or Baseline | Ethyl cinnamate yields 3-phenylpropanol (over-reduced alcohol) almost exclusively. |
| Quantified Difference | Complete shift in chemoselectivity from ester preservation (methyl) to alcohol formation (ethyl). |
| Conditions | Cobalt catalyst (2 mol %), THF, 55 bar H2, 120 °C, 20 h. |
Buyers synthesizing saturated hydrocinnamate esters must procure the methyl ester to prevent unwanted over-reduction to the alcohol during catalytic hydrogenation.
Methyl cinnamate is a highly efficient electrophile for synthesizing bulky or complex cinnamates via transesterification. Reactions with bulky alcohols, such as menthol, proceed rapidly to achieve 79–83% yields in as little as 5 minutes under standard catalytic conditions [1]. In contrast, direct esterification using free cinnamic acid requires prolonged heating, continuous water removal, and harsh acidic conditions to achieve comparable conversions.
| Evidence Dimension | Reaction time and yield for bulky ester formation |
| Target Compound Data | Methyl cinnamate achieves ~80% yield in 5 minutes via transesterification. |
| Comparator Or Baseline | Cinnamic acid requires prolonged reflux and water scavenging for direct esterification. |
| Quantified Difference | Significant reduction in reaction time and elimination of water byproducts. |
| Conditions | Transesterification with menthol, standard catalysis, monitored by TLC/GLC. |
Procuring methyl cinnamate instead of cinnamic acid drastically shortens cycle times and simplifies purification in industrial ester manufacturing.
The physical state of cinnamate esters heavily dictates their handling in both synthetic and formulation environments. Methyl cinnamate is a low-melting crystalline solid (mp 34–38 °C), whereas ethyl cinnamate is a liquid (mp 6–7 °C) at standard room temperature . This solid state allows for precise gravimetric dosing in sensitive catalytic reactions and provides superior stability when utilized in solid-state cosmetic formulations.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | Methyl cinnamate: 34–38 °C (Solid) |
| Comparator Or Baseline | Ethyl cinnamate: 6–7 °C (Liquid) |
| Quantified Difference | ~28 °C difference in melting point, crossing the room-temperature threshold. |
| Conditions | Standard atmospheric pressure. |
The solid form of methyl cinnamate enables precise weighing for bench-scale synthesis and improves physical stability in solid-state commercial formulations.
As a neutral ester, methyl cinnamate exhibits excellent solubility in a wide range of non-polar and polar aprotic organic solvents without the need for basic additives . Free cinnamic acid, conversely, is acidic and poorly soluble in many non-polar solvents unless converted to a salt via aqueous base. The neutral profile of methyl cinnamate prevents the acid-base deactivation of sensitive transition-metal catalysts in homogeneous cross-coupling workflows.
| Evidence Dimension | Non-polar solvent solubility and acidity |
| Target Compound Data | Methyl cinnamate: Neutral, highly soluble in non-polar organics. |
| Comparator Or Baseline | Cinnamic acid: Acidic, requires base for aqueous solubility or polar media. |
| Quantified Difference | Elimination of acidic protons that poison basic or metal-sensitive catalysts. |
| Conditions | Standard organic synthesis workflows (e.g., Heck couplings, epoxidations). |
Buyers conducting sensitive homogeneous catalysis in non-polar media must select the methyl ester to ensure catalyst longevity and system homogeneity.
Due to its unique chemoselectivity during base-metal catalyzed hydrogenation (avoiding over-reduction to the alcohol), methyl cinnamate is the optimal starting material for synthesizing methyl 3-phenylpropanoate and related saturated flavor/fragrance compounds [1].
Methyl cinnamate's high reactivity in transesterification makes it the preferred electrophile for manufacturing complex, bulky cinnamates (such as menthyl cinnamate) in high yields with minimal reaction times compared to direct esterification of cinnamic acid[2].
Because it is a crystalline solid at room temperature, methyl cinnamate is utilized in solid perfumes, cosmetic powders, and controlled-release matrices where the liquid nature of ethyl cinnamate would disrupt formulation stability and dosing precision .
Its neutral pH and excellent solubility in non-polar solvents make methyl cinnamate an ideal substrate for advanced functionalization where free cinnamic acid would poison the catalyst or precipitate from solution .
Irritant